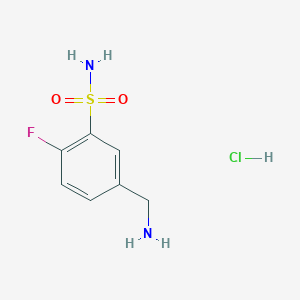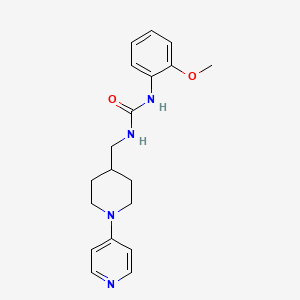
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives involves multi-step reactions often starting from simple precursors like malononitrile, benzaldehydes, and piperidine. For instance, the synthesis of related compounds has been achieved using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding products through one-pot processes at room temperature with confirmed structures by NMR, MS, and X-ray diffraction (Wu Feng, 2011). Furthermore, carbonylation reactions followed by substitution reactions have been employed to synthesize similar urea derivatives, highlighting the versatility of synthetic approaches (Antonia A. Sarantou & G. Varvounis, 2022).
Molecular Structure Analysis
Molecular structure characterization of urea derivatives is crucial for understanding their chemical behavior. Techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry are commonly used. These methods provide detailed information about the functional groups, bond connectivity, and overall molecular architecture, facilitating insights into the compound's reactivity and interactions (Antonia A. Sarantou & G. Varvounis, 2022).
科学的研究の応用
Three-component Synthesis
Research involving the synthesis and characterization of related pyridine and piperidine derivatives demonstrates the utility of these compounds in organic synthesis. For instance, novel pyridine derivatives have been synthesized using multi-component reactions, highlighting methods that could potentially be applied to or inspired by the synthesis of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" (Wu Feng, 2011).
Conformational and Tautomeric Studies
Supramolecular approaches have been used to study the conformational equilibrium and tautomerism in urea derivatives, revealing insights into molecular sensing and the kinetic trapping effect. Such studies are significant for understanding the structural dynamics of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" and its potential applications in molecular sensing (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).
Insecticidal Applications
Pyridine derivatives, sharing structural similarities with the compound of interest, have shown potential in agricultural chemistry as insecticides. For example, specific pyridine derivatives have demonstrated significant aphidicidal activities, suggesting possible applications of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" in pest control (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).
Corrosion Inhibition
Mannich bases derived from pyridine and piperidine have been explored as corrosion inhibitors for mild steel surfaces, providing insights into the protective applications of similar compounds in materials science. This research highlights how "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" could serve as a corrosion inhibitor, demonstrating the compound's potential in industrial applications (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).
Safety And Hazards
Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and studying its physical and chemical properties in more detail. Experimental studies could also be conducted to determine its safety and potential hazards.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLZCRVLPIFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

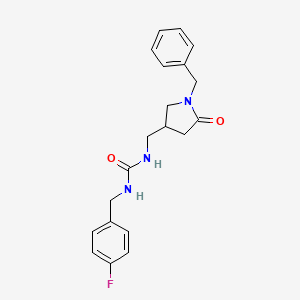
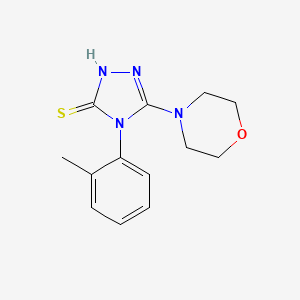
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
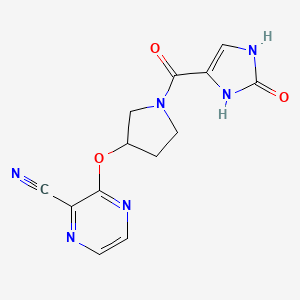
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)
